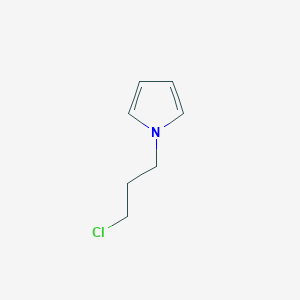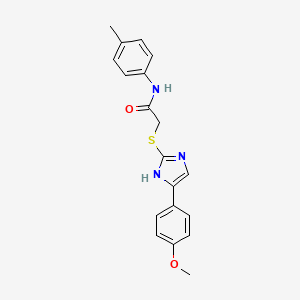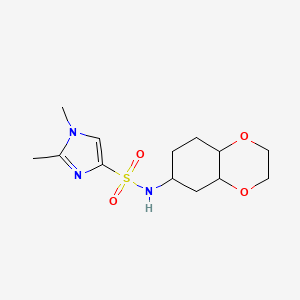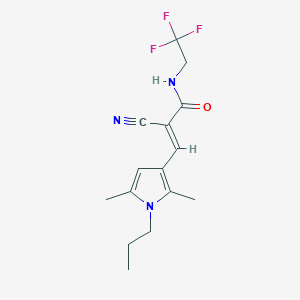
1-(3-chloropropyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloropropyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-chloropropyl group. This compound is a colorless liquid at room temperature and is soluble in many organic solvents. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(3-chloropropyl)-1H-pyrrole are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)-1H-pyrrole can be synthesized through several methods:
Reaction of Pyrrole with 3-Chloropropanol: This method involves the reaction of pyrrole with 3-chloropropanol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction of Pyrrole with 3-Chloropropyl Chloride: Another method involves the reaction of pyrrole with 3-chloropropyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chloropropyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate, solvents like ethanol or dimethylformamide, and temperatures ranging from room temperature to reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane, and temperatures ranging from 0°C to room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol, and temperatures ranging from 0°C to room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted pyrroles with various functional groups replacing the chlorine atom.
Oxidation: Oxidized pyrrole derivatives such as pyrrole-2,5-diones.
Reduction: Reduced derivatives like 1-(3-propyl)-1H-pyrrole.
Vergleich Mit ähnlichen Verbindungen
1-(3-chloropropyl)-1H-pyrrole can be compared with other similar compounds such as:
1-(3-chloropropyl)-1H-pyrrolidine: This compound has a similar structure but with a saturated pyrrolidine ring instead of a pyrrole ring.
3-chloropropylamine: This compound has a similar 3-chloropropyl group but with an amine functional group instead of a pyrrole ring.
The uniqueness of this compound lies in its combination of the reactive 3-chloropropyl group with the aromatic pyrrole ring, which provides distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLJZUMBKLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2900266.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate](/img/structure/B2900268.png)


![7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2900271.png)

![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)


![2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide](/img/no-structure.png)



